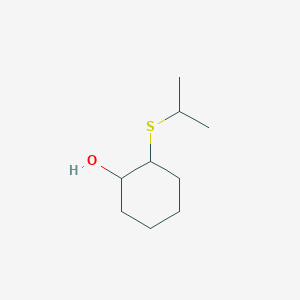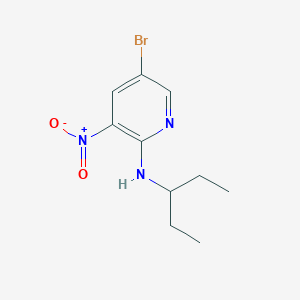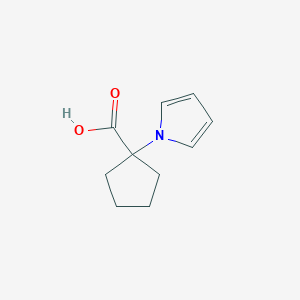
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde consists of a cyclohexane ring with a carbaldehyde (CHO) group and a morpholin-4-ylmethyl group attached . The morpholine ring contains a nitrogen atom and an oxygen atom, making it a heterocyclic compound .Physical And Chemical Properties Analysis
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde has a molecular weight of 211.3 g/mol and a molecular formula of C12H21NO2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Cyclocondensation of cyclohexene-4-carbaldehyde, which is structurally related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, with morpholine leads to the production of various heterocyclic compounds like 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines (Dyachenko, 2005).
Combustion Chemistry
- Morpholine, a related compound, is studied for its combustion chemistry as a model for oxygenated nitrogen-containing fuels. This research is significant for understanding the conversion of fuel-nitrogen in the combustion of biomass-derived fuels, which has implications for pollutant emission control (Lucassen et al., 2009).
Organic Synthesis
- The compound 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde can be used in organic synthesis processes. For example, it can react with lead tetraacetate to produce N-acetyl-morpholine and various ketones (Corbani, Rindonek, Scolastico, 1973).
Biofuel Research
- In the context of biofuels, morpholine derivatives are studied for their role in combustion chemistry and fuel-nitrogen conversion, which is crucial for developing cleaner burning biomass-derived fuels (Lucassen et al., 2011).
Chemical Reactions and Stereochemistry
- The compound has also been utilized in studies focusing on the synthesis and analysis of stereochemistry in chemical reactions, which contributes to the broader understanding of organic chemistry and molecular structures (Ertan et al., 1997).
Nucleophilic Behavior Studies
- Research on the nucleophilic behavior of morpholino ethenes, which are related to 1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde, contributes to the understanding of reactions involving secondary amines (Ferri, Pitacco, Valentin, 1978).
properties
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11-12(4-2-1-3-5-12)10-13-6-8-15-9-7-13/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSAEIKJWRAUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-ylmethyl)cyclohexane-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B1443381.png)



amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)





